molecular formula C8H7F3N2O B7883179 2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide

2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide

Cat. No.: B7883179
M. Wt: 204.15 g/mol
InChI Key: GEZOQJQUJIDVFJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(2-methylpyridin-4-yl)acetamide
  • 2,2,2-trifluoro-N-(4-methyl-2-pyridinyl)acetamide

Uniqueness

2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, making it valuable in various applications .

Biological Activity

Introduction

2,2,2-Trifluoro-n-(4-methyl-pyridin-2-yl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroacetamide group and a pyridine ring. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The molecular structure can be represented as follows:

C9H9F3N2O\text{C}_9\text{H}_9\text{F}_3\text{N}_2\text{O}

Structural Features

FeatureDescription
Trifluoromethyl GroupEnhances lipophilicity and stability
Pyridine RingContributes to solubility and biological interactions
Acetamide MoietyFacilitates hydrogen bonding with target proteins

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The trifluoromethyl group allows the compound to penetrate biological membranes effectively. The acetamide moiety can form hydrogen bonds with target proteins, influencing their activity.

Key Mechanisms

  • Enzyme Interaction : The compound acts as a potential inhibitor in biochemical assays, affecting enzyme kinetics.
  • Receptor Binding : It may interact with specific receptors, modulating their activity and leading to altered physiological responses.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

These results suggest that the compound has promising antimicrobial properties.

Antitubercular Activity

In another study focused on anti-tubercular compounds, derivatives similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of activity.

Research Findings

The synthesized compounds showed MIC values ranging from 25 to 100 µg/mL against M. tuberculosis H37Rv, indicating moderate to good anti-tubercular activity compared to standard drugs like Rifampicin.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5-2-3-12-6(4-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZOQJQUJIDVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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